N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide
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Overview
Description
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring fused with a methylphenyl group and a propanamide side chain. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylamine with salicylic acid derivatives to form the benzoxazole ring, followed by the introduction of the propanamide group through amide bond formation. The reaction conditions often include the use of catalysts such as phosphorus oxychloride (POCl3) and solvents like dimethylformamide (DMF) to facilitate the cyclization and amide formation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the benzoxazole ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Formation of benzoxazole oxides.
Reduction: Formation of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamine.
Substitution: Formation of halogenated derivatives of the benzoxazole ring.
Scientific Research Applications
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways can vary depending on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]pentanamide
- N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]butanamide
Uniqueness
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-3-16(20)18-13-8-9-15-14(10-13)19-17(21-15)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWYJHBCHGAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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